molecular formula C11H18Cl2N2O3 B1473146 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride CAS No. 1807982-51-9

2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride

Cat. No. B1473146
CAS RN: 1807982-51-9
M. Wt: 297.18 g/mol
InChI Key: AYVUIEPQUAWJAA-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one dihydrochloride, also known as 2-DHP, is a heterocyclic compound with a wide range of applications in the fields of scientific research, drug development, and biochemistry. It is a white, odorless, crystalline solid with a molecular weight of 302.37 g/mol and a melting point of 175-176 °C. 2-DHP is soluble in water and ethanol, and is stable in air.

Scientific Research Applications

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

A study by Dzedulionytė et al. (2022) outlined a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, tetrahydro[1,4]diazepino[1,2-a]indol-1-one, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives. This synthesis involved a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to the target pyrazolo[1,5-a][1,4]diazepin-4-ones through oxirane ring-opening and direct cyclisation. The process demonstrates the chemical versatility and potential applications of such compounds in creating fused heterocyclic compounds (Dzedulionytė et al., 2022).

Transformation of 4-Substituted Tetrahydro-Pyrrolobenzodiazepines

Voskressensky et al. (2014) explored the three-component reaction of 4-substituted tetrahydro-pyrrolobenzodiazepines, which proceeds through the opening of the diazepine ring. This reaction highlights the potential of such chemical structures in synthesizing novel organic compounds with varied biological activities, suggesting the broader applicability of similar diazepine derivatives in synthetic chemistry (Voskressensky et al., 2014).

properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-5-hydroxypyran-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.2ClH/c14-10-6-9(16-8-11(10)15)7-13-4-1-2-12-3-5-13;;/h6,8,12,15H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVUIEPQUAWJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=O)C(=CO2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride
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2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride
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2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride
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2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride
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